1,2-Pentadiene

Catalog No.
S1973013
CAS No.
591-95-7
M.F
C5H8
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Pentadiene

CAS Number

591-95-7

Product Name

1,2-Pentadiene

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-3-5-4-2/h5H,1,4H2,2H3

InChI Key

LVMTVPFRTKXRPH-UHFFFAOYSA-N

SMILES

CCC=C=C

Canonical SMILES

CCC=C=C

The exact mass of the compound 1,2-Pentadiene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Pentadiene (CAS: 591-95-7), also known as ethylallene, is a specialized cumulated diene utilized primarily as a reactive building block in advanced organic synthesis [1]. Unlike standard alkenes or conjugated dienes, its orthogonal π-electron system makes it highly susceptible to transition-metal-catalyzed additions, cycloadditions, and regioselective functionalizations. With a boiling point of approximately 45 °C, it exists as a volatile liquid at room temperature, making it highly processable for both batch and continuous flow operations . Procurement of 1,2-pentadiene is driven by its specific capacity to act as a precursor for branched allylic compounds, complex heterocycles, and specialized organometallic intermediates where standard dienes fail to provide the necessary reactivity or regiocontrol.

Substituting 1,2-pentadiene with more common diene isomers fundamentally alters reaction pathways and product architectures. The most widely available isomer, 1,3-pentadiene (piperylene), is a conjugated diene that is thermodynamically highly stable; it typically undergoes 1,4-additions or Diels-Alder cycloadditions rather than the allene-directed hydroaminations or hydroarylations required for branched allylic synthesis [1]. Similarly, 1,4-pentadiene possesses isolated double bonds that react independently, failing to form the critical π-allyl or π-allene metal complexes central to 1,2-pentadiene's procurement value. Furthermore, while the shorter homologue 1,2-butadiene shares the cumulated allene structure, it is a gas at standard ambient temperature (boiling point ~11 °C), necessitating pressurized reactors or cryogenic handling that complicate scale-up [2]. Therefore, 1,2-pentadiene cannot be generically substituted without sacrificing either chemical regioselectivity or operational processability.

Thermodynamic Driving Force for Metal-Catalyzed Additions

1,2-Pentadiene possesses an orthogonal, cumulated diene system that is significantly higher in energy than conjugated dienes. The heat of hydrogenation for allenes is approximately 295 kJ/mol, compared to only ~226 kJ/mol for trans-1,3-pentadiene[1]. This thermodynamic instability makes 1,2-pentadiene highly reactive toward transition-metal catalysts (such as Pd, Au, and Ni), facilitating specialized hydroamination and hydroarylation reactions that either fail entirely or proceed via completely different pathways when attempted with 1,3-pentadiene.

Evidence DimensionHeat of hydrogenation (thermodynamic stability)
Target Compound Data~295 kJ/mol (highly reactive cumulated system)
Comparator Or Baselinetrans-1,3-pentadiene (~226 kJ/mol, stable conjugated system)
Quantified Difference~69 kJ/mol higher thermodynamic driving force for 1,2-pentadiene
ConditionsStandard thermochemical comparison

Buyers must select 1,2-pentadiene when synthesizing specific allylic compounds, as the thermodynamic inertness of cheaper 1,3-dienes prevents these specific catalytic additions.

Ambient Liquid Handling and Processability

While 1,2-butadiene is a frequently cited allene building block in academic literature, it is a gas at room temperature (boiling point ~11 °C), requiring pressurized reactors or cryogenic handling for safe use. In contrast, 1,2-pentadiene has a boiling point of 44-45 °C, allowing it to be handled as a volatile liquid under standard laboratory and industrial flow conditions [1]. This physical state difference drastically simplifies material transfer, dosing, and continuous flow chemistry setups.

Evidence DimensionBoiling point and physical state
Target Compound Data44-45 °C (Liquid at standard ambient temperature)
Comparator Or Baseline1,2-butadiene (11 °C, Gas at standard ambient temperature)
Quantified Difference+34 °C boiling point increase, shifting state from gas to liquid
Conditions1 atm pressure

Eliminates the need for specialized pressurized gas-handling equipment, significantly lowering the barrier to scaling up allene-based synthetic routes.

Steric-Driven Regiocontrol in Hydroarylation

The extended carbon chain of 1,2-pentadiene provides critical steric differentiation during transition-metal catalysis compared to shorter allenes. In gold(I)-catalyzed hydroarylations with indoles, 1,2-pentadiene derivatives (such as 4-methyl-1-phenyl-1,2-pentadiene) undergo exclusive attack at the less sterically encumbered carbon, yielding a single regioisomer. In direct contrast, the shorter homologue 1-phenyl-1,2-butadiene yields a problematic 1:1.2 mixture of regioisomeric 3-allylic indoles under identical catalytic conditions[1].

Evidence DimensionRegioselectivity in Au(I)-catalyzed hydroarylation
Target Compound DataExclusive single regioisomer formation (>99:1)
Comparator Or Baseline1-phenyl-1,2-butadiene (1:1.2 mixture of regioisomers)
Quantified DifferenceNear-complete elimination of off-target regioisomers
ConditionsGold(I) catalysis with indoles at room temperature

High regioselectivity drastically reduces downstream chromatographic purification costs and maximizes the yield of target active pharmaceutical ingredient (API) intermediates.

Selective Formation of Branched Allylamines via Hydroamination

1,2-Pentadiene is structurally suited for the synthesis of branched allylamines, a motif common in pharmaceuticals. Under palladium catalysis, the hydroamination of 1,2-pentadiene derivatives with secondary amines proceeds rapidly (1-3 hours) to yield >80% of the branched kinetic product [1]. Substituting this precursor with a conjugated diene like 1,3-pentadiene typically results in 1,4-addition, yielding linear products instead, thus failing to produce the desired branched architecture.

Evidence DimensionHydroamination product distribution
Target Compound Data>80% branched kinetic allylamine
Comparator Or Baseline1,3-pentadiene (Predominantly linear 1,4-addition products)
Quantified DifferenceComplete shift from linear to branched molecular architecture
ConditionsPalladium-catalyzed hydroamination with secondary amines

Procuring 1,2-pentadiene is essential for workflows specifically targeting branched allylamine pharmacophores, as standard dienes cannot access this kinetic pathway.

Synthesis of Branched Allylamine Pharmaceutical Intermediates

Due to its ability to yield >80% branched kinetic products under palladium catalysis, 1,2-pentadiene is a highly effective precursor for synthesizing branched allylamines, bypassing the linear products generated by standard conjugated dienes [1].

Regioselective Gold-Catalyzed Hydroarylation for Complex Heterocycles

The specific steric profile of 1,2-pentadiene derivatives allows for exclusive single-regioisomer formation in gold(I)-catalyzed hydroarylations with indoles, making it more selective than 1,2-butadiene for the scalable synthesis of complex heterocyclic APIs[2].

Liquid-Phase Continuous Flow Synthesis of Allene Derivatives

Because it is a liquid at room temperature (boiling point 44-45 °C), 1,2-pentadiene is highly suited for continuous flow reactors and standard batch synthesis, avoiding the pressurized gas handling required for shorter allenes like 1,2-butadiene[3].

XLogP3

1.5

UNII

TQ3OA4EJO9

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

591-95-7

Wikipedia

Penta-1,2-diene

Dates

Last modified: 08-16-2023

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